molecular formula C8H15NO3 B7986471 (4-Hydroxy-cyclohexylamino)-acetic acid

(4-Hydroxy-cyclohexylamino)-acetic acid

Cat. No.: B7986471
M. Wt: 173.21 g/mol
InChI Key: GLBWXZGOECBBNB-UHFFFAOYSA-N
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Description

(4-Hydroxy-cyclohexylamino)-acetic acid is an organic compound that features a cyclohexane ring substituted with a hydroxy group and an amino group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-cyclohexylamino)-acetic acid can be achieved through several steps:

    Catalytic Hydrogenation: Starting from 4-hydroxybenzoic acid, catalytic hydrogenation is performed to reduce the aromatic ring to a cyclohexane ring.

    Esterification: The resulting 4-hydroxycyclohexyl formic acid is esterified to form 4-hydroxycyclohexyl formic ether.

    Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.

    Condensation: Condensation with nitromethane yields 4-nitryl methylene cyclohexyl formic ether.

    Catalytic Hydrogenation: Further catalytic hydrogenation converts the nitro group to an amino group, forming 4-aminomethyl cyclohexyl formic ether.

    Hydrolysis: Finally, hydrolysis and conversion yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for higher yields and cost-effectiveness. The use of cheaper raw materials, efficient catalysts, and environmentally friendly processes are prioritized to minimize side reactions and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the electrophile but often involve acidic or basic catalysts.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Hydroxy-cyclohexylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-cyclohexylamino)-propionic acid
  • (4-Hydroxy-cyclohexylamino)-butyric acid
  • (4-Hydroxy-cyclohexylamino)-valeric acid

Uniqueness

(4-Hydroxy-cyclohexylamino)-acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. Its combination of a hydroxy group, amino group, and acetic acid moiety allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-hydroxycyclohexyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h6-7,9-10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBWXZGOECBBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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